
2-(2-But-3-ynyl-1,3-dioxolan-2-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(2-But-3-ynyl-1,3-dioxolan-2-yl)acetic acid” is a chemical compound with the molecular formula C11H16O4 . It is also known as ethyl 2-(2-but-3-ynyl-1,3-dioxolan-2-yl)acetate .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H12O4/c1-2-3-4-9(7-8(10)11)12-5-6-13-9/h1H,3-7H2,(H,10,11) . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
The physical form of the related compound, Ethyl 2-(2-but-3-ynyl-1,3-dioxolan-2-yl)acetate, is solid . The molecular weight is 212.25 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用
Asymmetric Synthesis
The asymmetric synthesis of 1,2-dioxolane-3-acetic acids, which includes compounds like 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)acetic acid, has been achieved. This process is significant for synthesizing natural products and their analogs, as demonstrated by the synthesis of various stereoisomers of plakinic acid A. This synthesis involves the stereoselective opening of enantiomerically enriched oxetanes and the conversion of the resulting hydroperoxy alkanols to 1,2-dioxolanes (Dai, Trullinger, Liu, & Dussault, 2006).
Catalysis in Glycerol Condensation
The acid-catalyzed condensation of glycerol with aldehydes to form cyclic acetals, like 1,3-dioxolans, is a significant chemical process. This transformation has been explored using various solid acids as catalysts, aiming to convert glycerol into novel platform chemicals, which are valuable for their potential applications in industry (Deutsch, Martin, & Lieske, 2007).
Synthesis of Controlled Release Formulations
Research has focused on developing controlled release formulations using chemicals like (2,4-dichlorophenoxy) acetic acid, which are chemically bonded to biodegradable substances. Such formulations aim to reduce pollution and exposure risks, highlighting the importance of 1,3-dioxolans in creating environmentally friendly herbicidal applications (Kowalski, Romanowska, Smol, Silowiecki, & Głazek, 2012).
Investigation of Peroxyl Radicals
Studies have explored the oxidation of organic compounds like ethyne and but-2-yne in the presence of HO and O2, leading to the formation of peroxyl radicals. These radicals are key intermediates in reactions leading to products such as acetic acid, demonstrating the relevance of 1,3-dioxolans in understanding atmospheric chemistry and environmental impact (Maranzana, Barker, & Tonachini, 2008).
Synthesis of Fragrance Compounds
The synthesis of compounds with specific fragrances, such as 2-methyl-2-naphthyl-4-methyl-1,3-dioxolane, has been achieved by acetalization reactions. This research demonstrates the potential of 1,3-dioxolans in the fragrance industry and the importance of choosing suitable catalysts to achieve desired product properties (Climent, Velty, & Corma, 2002).
Safety and Hazards
特性
IUPAC Name |
2-(2-but-3-ynyl-1,3-dioxolan-2-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-2-3-4-9(7-8(10)11)12-5-6-13-9/h1H,3-7H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKKETBJNAXEHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC1(OCCO1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(4-methoxyphenyl)methyl]-4-{8-oxo-6-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide](/img/structure/B2663753.png)
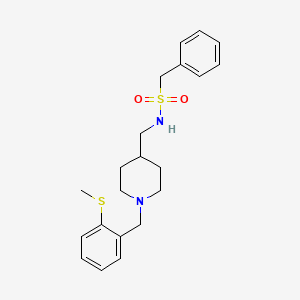


![N,N-diethyl-2-{[5-(furan-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2663762.png)
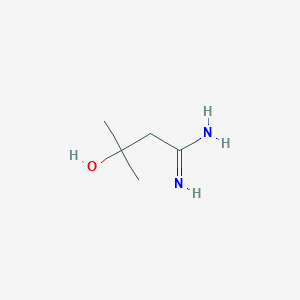
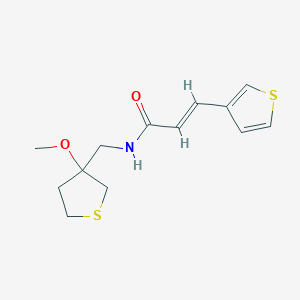
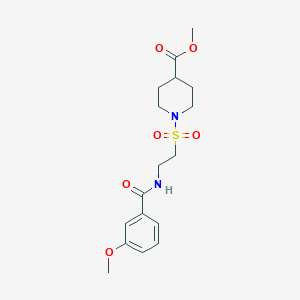
![(E)-N-(acenaphtho[1,2-d]thiazol-8-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2663766.png)
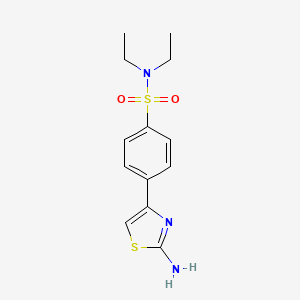
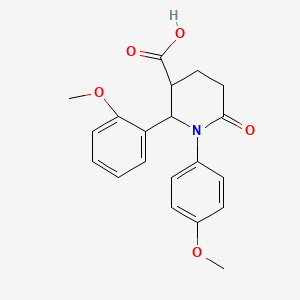
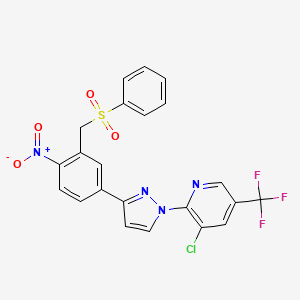
![2-(2-Methoxyethyl)-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2663772.png)
![methyl 3-[1-(6-fluoropyridin-2-yl)-N-(oxan-4-yl)formamido]propanoate](/img/structure/B2663773.png)
